8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various biological processes.
Scientific Research Applications
8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of the compound 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one are cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with its targets, CDK4 and CDK6, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from moving from the G1 phase to the S phase .
Biochemical Pathways
The compound this compound affects the CDK4/6-Cyclin D1 pathway . By inhibiting CDK4 and CDK6, it disrupts the formation of the CDK4/6-Cyclin D1 complex, which is necessary for the phosphorylation of the retinoblastoma protein (Rb). This phosphorylation is a key step in the progression of the cell cycle from the G1 phase to the S phase .
Pharmacokinetics
It is known that the compound exhibits potent inhibitory activity against cdk4 and cdk6 at nanomolar concentrations . This suggests that the compound may have good bioavailability and effective distribution within the body.
Result of Action
The result of the action of this compound is the induction of apoptosis in tumor cells . By inhibiting CDK4 and CDK6, the compound disrupts the cell cycle, leading to cell cycle arrest and ultimately apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, the efficacy of the compound can be affected by the presence of other substances in the body that may interact with CDK4 and CDK6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyrido[2,3-d]pyrimidin-7(8H)-one core.
Piperazine Substitution: Incorporation of the 4-methylpiperazin-1-yl group through nucleophilic substitution reactions.
Cyclization: Formation of the pyrido[2,3-d]pyrimidin-7(8H)-one ring system through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
PHA-848125: A potent cyclin-dependent kinase inhibitor with applications in cancer therapy.
FN-1501: An FLT3 and CDK kinase inhibitor with potential efficacy against acute myelocytic leukemia.
Uniqueness
8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific structural features, such as the cyclopropyl and piperazine groups, which confer distinct biological activities and pharmacokinetic properties. Its ability to selectively inhibit certain enzymes and receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-18-6-8-19(9-7-18)14-12-4-5-13(21)20(11-2-3-11)15(12)17-10-16-14/h4-5,10-11H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZALRZPCLYOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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